Ibrutinib impurity 6 - 1987905-93-0

Ibrutinib impurity 6

Catalog Number: EVT-3461353
CAS Number: 1987905-93-0
Molecular Formula: C47H46N12O3
Molecular Weight: 826.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation, selective, covalent BTKi. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM) [].
  • Relevance: Similar to ibrutinib, acalabrutinib acts by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway, thereby disrupting the growth and survival of malignant B cells []. These two compounds share the same primary mechanism of action and are grouped in the same therapeutic class.

Zanubrutinib

  • Compound Description: Zanubrutinib is another second-generation, selective, covalent BTKi. It has demonstrated efficacy and a favorable safety profile in clinical trials for various B-cell malignancies, including CLL and MCL [, , ].
  • Relevance: Like ibrutinib, zanubrutinib irreversibly inhibits BTK, leading to the disruption of B-cell receptor signaling [, , ]. Both are classified as BTKis and share the same therapeutic target.

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death) in malignant B cells. It has been successfully combined with ibrutinib, particularly in the first-line treatment of CLL, demonstrating high response rates and promising survival outcomes [, , , , ].

Obinutuzumab

  • Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody. It is often combined with ibrutinib and/or venetoclax in the treatment of CLL, particularly in patients with high-risk features such as del(17p) and/or TP53 mutations [, , ].

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen on B cells. It has been combined with ibrutinib in both treatment-naïve and relapsed/refractory settings for various B-cell malignancies, including CLL and MCL [, , ].

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent that interferes with DNA replication and repair, leading to cell death. It is often combined with rituximab (BR) and has been compared with ibrutinib as a treatment option for various B-cell malignancies, including CLL and WM [, , ].

Properties

CAS Number

1987905-93-0

Product Name

Ibrutinib impurity 6

IUPAC Name

1,3-bis[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one

Molecular Formula

C47H46N12O3

Molecular Weight

826.9 g/mol

InChI

InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53)/t33-,34-/m1/s1

InChI Key

YVLRPRSHPNBRSQ-KKLWWLSJSA-N

SMILES

C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Canonical SMILES

C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Isomeric SMILES

C1C[C@H](CN(C1)CCC(=O)N2CCC[C@H](C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.